molecular formula C15H15ClN2O B11721233 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine

Cat. No.: B11721233
M. Wt: 274.74 g/mol
InChI Key: LGMPVABNIWTERV-UHFFFAOYSA-N
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Description

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine is a heterocyclic compound that features a pyridine ring substituted with a chloropyridine moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine typically involves the reaction of 4-chloropyridine with 1-benzylazetidin-3-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzylazetidin-3-yloxy)-4-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.

    2-(1-Benzylazetidin-3-yloxy)-4-bromopyridine: Similar structure but with a bromine atom instead of chlorine.

    2-(1-Benzylazetidin-3-yloxy)-4-iodopyridine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds.

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

2-(1-benzylazetidin-3-yl)oxy-4-chloropyridine

InChI

InChI=1S/C15H15ClN2O/c16-13-6-7-17-15(8-13)19-14-10-18(11-14)9-12-4-2-1-3-5-12/h1-8,14H,9-11H2

InChI Key

LGMPVABNIWTERV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)OC3=NC=CC(=C3)Cl

Origin of Product

United States

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